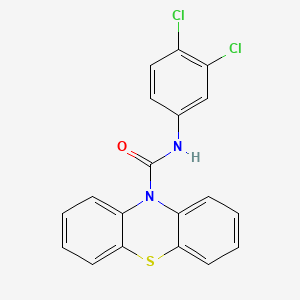
3',4'-Dichloro-10-phenothiazinecarboxanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,4’-Dichloro-10-phenothiazinecarboxanilide is a chemical compound that belongs to the phenothiazine class of compounds. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. The compound’s structure consists of a phenothiazine core with dichloro substitutions at the 3’ and 4’ positions and a carboxanilide group at the 10 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dichloro-10-phenothiazinecarboxanilide typically involves multiple steps, starting with the preparation of the phenothiazine core One common method involves the cyclization of 2-chloroaniline with sulfur and an oxidizing agent to form phenothiazine The dichloro substitutions are introduced via electrophilic aromatic substitution reactions using chlorine gas or other chlorinating agents under controlled conditions
Industrial Production Methods
Industrial production of 3’,4’-Dichloro-10-phenothiazinecarboxanilide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3’,4’-Dichloro-10-phenothiazinecarboxanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Chlorinating agents like chlorine gas or sulfuryl chloride are used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenothiazine derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3’,4’-Dichloro-10-phenothiazinecarboxanilide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex phenothiazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as an antipsychotic and antiemetic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3’,4’-Dichloro-10-phenothiazinecarboxanilide involves its interaction with various molecular targets and pathways. In medicinal applications, it is believed to exert its effects by modulating neurotransmitter receptors in the brain, particularly dopamine and serotonin receptors. This modulation helps in alleviating symptoms of psychosis and nausea. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenothiazine: The parent compound of 3’,4’-Dichloro-10-phenothiazinecarboxanilide, known for its antipsychotic properties.
Chlorpromazine: A well-known antipsychotic drug with a similar phenothiazine core.
Thioridazine: Another antipsychotic agent with structural similarities to 3’,4’-Dichloro-10-phenothiazinecarboxanilide.
Uniqueness
3’,4’-Dichloro-10-phenothiazinecarboxanilide is unique due to its specific dichloro substitutions and carboxanilide group, which confer distinct chemical and biological properties. These modifications enhance its potential as a therapeutic agent and its versatility in various chemical reactions.
Eigenschaften
CAS-Nummer |
101976-44-7 |
|---|---|
Molekularformel |
C19H12Cl2N2OS |
Molekulargewicht |
387.3 g/mol |
IUPAC-Name |
N-(3,4-dichlorophenyl)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C19H12Cl2N2OS/c20-13-10-9-12(11-14(13)21)22-19(24)23-15-5-1-3-7-17(15)25-18-8-4-2-6-16(18)23/h1-11H,(H,22,24) |
InChI-Schlüssel |
UIOJLBOEUJVSGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid](/img/structure/B14169646.png)
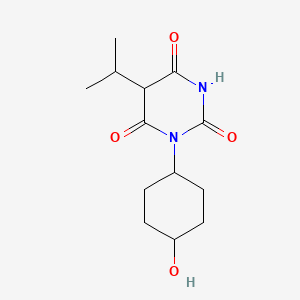
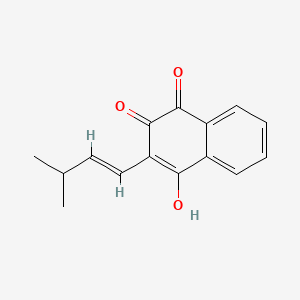



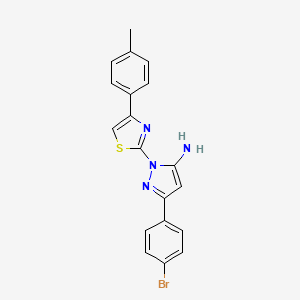
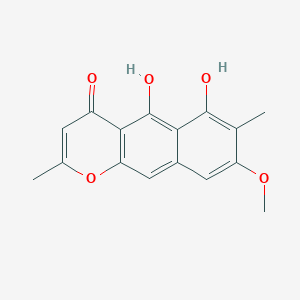
![1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14169695.png)
![Ethyl 2-(6-amino-4-benzyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate](/img/structure/B14169699.png)
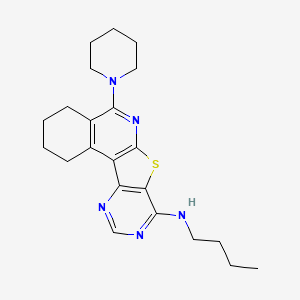
![3-fluoro-N-[3-({[(3-fluorophenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide](/img/structure/B14169705.png)


